molecular formula C11H10N2O4 B8744889 5-Vanillylidenehydantoin

5-Vanillylidenehydantoin

Cat. No.: B8744889
M. Wt: 234.21 g/mol
InChI Key: JLQMLBNABLDJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vanillylidenehydantoin is an arylidene-substituted hydantoin derivative synthesized from vanillin, a natural phenolic aldehyde. Structurally, it features a hydantoin core (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) conjugated to a vanillylidene moiety (4-hydroxy-3-methoxybenzylidene group). This compound is part of a broader class of hydantoins and thiohydantoins, which are renowned for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis typically involves condensation reactions between vanillin derivatives and hydantoin precursors under controlled conditions, yielding moderate to high purity products .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H10N2O4/c1-17-9-5-6(2-3-8(9)14)4-7-10(15)13-11(16)12-7/h2-5,14H,1H3,(H2,12,13,15,16)

InChI Key

JLQMLBNABLDJJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Vanillylidene vs.
  • Hydantoin vs.

Reactivity :

  • This compound undergoes electrophilic substitution at the aromatic ring, enabling functionalization (e.g., halogenation, nitration) .
  • Thiohydantoins show higher nucleophilicity at the sulfur atom, facilitating alkylation or acylation reactions .

Physical and Chemical Property Analysis

Property This compound 5-Methyl-5-phenylhydantoin 2-Thiohydantoin Derivatives
Melting Point (°C) Not reported 199–201 150–220 (varies by substituent)
Solubility Polar solvents Low in water Moderate in DMSO
Stability Air-stable Hygroscopic Light-sensitive

Key Insights :

  • The vanillylidene group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar arylidene analogs.
  • Thiohydantoins exhibit lower melting points due to reduced crystallinity from sulfur’s larger atomic radius .

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